4-n-Propylbenzoylacetonitrile

Description

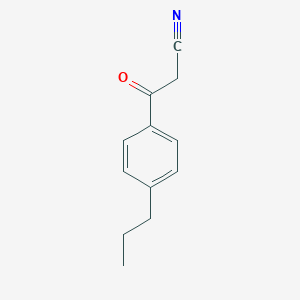

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-(4-propylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXGLAIRWBFDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366400 | |

| Record name | 4-n-Propylbenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199102-69-7 | |

| Record name | 4-n-Propylbenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-n-Propylbenzoylacetonitrile chemical structure and properties

An In-depth Technical Guide to 4-n-Propylbenzoylacetonitrile: Synthesis, Characterization, and Potential in Drug Discovery

Abstract

This compound, a derivative of the versatile β-ketonitrile scaffold, represents a molecule of significant interest for chemical synthesis and medicinal chemistry. Its structure combines a reactive three-carbon keto-nitrile chain with a para-substituted phenyl ring, offering multiple avenues for chemical modification and derivatization. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a proposed, chemically sound synthetic route, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, we explore its potential applications as a pivotal intermediate in the synthesis of heterocyclic compounds, a common strategy in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Introduction: The Strategic Value of the β-Ketonitrile Moiety

In the landscape of drug discovery and development, the identification of versatile molecular scaffolds is paramount. The benzoylacetonitrile core, characterized by a β-ketonitrile functional group, is one such privileged structure. The nitrile group is a unique pharmacophore found in over 30 marketed pharmaceuticals, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] When combined with a ketone, it forms a highly reactive 1,3-dicarbonyl equivalent, making benzoylacetonitriles powerful precursors for a diverse array of heterocyclic systems, including pyrimidines, pyridines, and pyrazoles, which are foundational to many therapeutic agents.

This compound (Figure 1) is a specific derivative featuring an n-propyl group at the para-position of the phenyl ring. This alkyl substitution enhances lipophilicity, a critical parameter for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This guide will serve as a technical deep-dive into the core attributes of this compound, providing the foundational knowledge necessary for its synthesis, characterization, and strategic application in research settings.

Physicochemical Properties and Identification

The fundamental identity and properties of this compound are summarized below. While exhaustive experimental data is not publicly available for all parameters, properties can be reliably inferred from its structure and comparison with analogous compounds.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-oxo-3-(4-propylphenyl)propanenitrile | IUPAC Nomenclature[2][3][4] |

| CAS Number | 199102-69-7 | [5] |

| Molecular Formula | C₁₂H₁₃NO | [5] |

| Molecular Weight | 187.24 g/mol | [5] |

| Physical State | Solid (Predicted) | Based on Benzoylacetonitrile[6] |

| Melting Point | Not available. Predicted to be a low-melting solid. | - |

| Boiling Point | Not available. Expected to be >250 °C. | - |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ether, ethanol). | Based on Phenylacetonitrile[7] |

| SMILES | N#CCC(C1=CC=C(CCC)C=C1)=O | [5] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction is ideally suited for coupling an ester with a compound containing an acidic α-proton, such as a nitrile.

Retrosynthetic Analysis & Strategy

The core strategy involves the condensation of an appropriate benzoyl precursor (an ester) with acetonitrile. The disconnection is made at the C-C bond between the carbonyl carbon and the α-carbon of the nitrile group. This leads back to two readily available starting materials: an ester of 4-n-propylbenzoic acid and acetonitrile. A strong base is required to deprotonate acetonitrile, generating the nucleophilic carbanion that initiates the condensation.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol describes a robust method for laboratory-scale synthesis. Causality : Sodium ethoxide is chosen as the base because it is strong enough to deprotonate acetonitrile and its conjugate acid (ethanol) can be easily removed during work-up. Anhydrous conditions are critical to prevent hydrolysis of the base and the ester starting material.

Materials:

-

Ethyl 4-n-propylbenzoate

-

Anhydrous Acetonitrile

-

Sodium Ethoxide (NaOEt)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents).

-

Solvent Addition: Add anhydrous diethyl ether (or THF) to the flask to create a slurry.

-

Nucleophile Addition: While stirring under a nitrogen atmosphere, add anhydrous acetonitrile (3.0 equivalents) dropwise to the slurry.

-

Ester Addition: After stirring for 15 minutes, add a solution of ethyl 4-n-propylbenzoate (1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3). This step protonates the enolate product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is crucial. This is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.90 | Doublet (d) | 2H | Protons ortho to C=O |

| ~7.30 | Doublet (d) | 2H | Protons meta to C=O | |

| Methylene | ~4.00 | Singlet (s) | 2H | -CO-CH₂ -CN |

| Propyl | ~2.65 | Triplet (t) | 2H | -CH₂ -CH₂-CH₃ |

| ~1.65 | Sextet | 2H | -CH₂-CH₂ -CH₃ | |

| ~0.95 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Carbonyl | ~190 | C =O | ||

| Aromatic | ~149, 131, 129, 128 | Aromatic Carbons | ||

| Nitrile | ~115 | C ≡N | ||

| Methylene | ~39 | -CO-C H₂-CN | ||

| Propyl | ~38, 24, 14 | Propyl Carbons |

Rationale : The aromatic protons are expected to form an AA'BB' system, simplified here as two doublets, due to the para-substitution. The methylene protons between two electron-withdrawing groups (ketone and nitrile) are significantly deshielded and appear as a singlet. The propyl chain shows a classic triplet-sextet-triplet pattern. In ¹³C NMR, the carbonyl and nitrile carbons are highly characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2260-2240 | Medium, Sharp | C≡N (Nitrile) Stretch |

| ~1690-1670 | Strong, Sharp | C=O (Aryl Ketone) Stretch |

| ~1605, 1580, 1450 | Medium-Weak | C=C (Aromatic Ring) Stretches |

| ~3100-3000 | Medium | C-H (Aromatic) Stretch |

| ~2960-2850 | Medium | C-H (Aliphatic) Stretch |

Rationale : The nitrile and carbonyl stretches are the most diagnostic peaks and are expected to be sharp and strong, respectively. Their positions are influenced by conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall molecular formula.

-

Molecular Ion (M⁺•): The primary peak is expected at m/z = 187, corresponding to the molecular weight of C₁₂H₁₃NO.

-

Key Fragmentation Pathways: The structure is prone to specific cleavages that can validate its identity.

Caption: Predicted major fragmentation pathways for this compound.

Reactivity and Applications in Drug Development

The true value of this compound for drug development professionals lies in its chemical reactivity and its potential as a building block for more complex, biologically active molecules.

Chemical Reactivity

The molecule possesses two primary sites of reactivity:

-

Acidic Methylene Protons: The protons on the carbon between the ketone and nitrile are highly acidic (pKa ≈ 10-12) and can be easily removed by a mild base. The resulting carbanion is a potent nucleophile, ready to react with various electrophiles (e.g., alkyl halides, aldehydes).

-

Electrophilic Carbonyl Group: The carbonyl carbon is susceptible to attack by nucleophiles, a foundational reaction in organic synthesis.

Role as a Synthetic Intermediate

The dual reactivity allows this compound to be a precursor to a wide range of heterocyclic compounds. For example, condensation reactions with dinucleophiles can rapidly build molecular complexity.

Caption: Application as a precursor for key medicinal chemistry scaffolds.

This synthetic versatility allows for the creation of large libraries of compounds based on the 4-n-propylphenyl motif, which can then be screened for biological activity against various therapeutic targets.

Safety and Handling

No specific toxicology data for this compound is available. Therefore, a conservative approach to handling is required, based on data from structurally related compounds. The presence of the nitrile functionality necessitates caution.

Table 4: Hazard Summary of Analogous Compounds

| Compound | Key Hazards | GHS Pictograms | Source |

| Phenylacetonitrile | Fatal if inhaled. Toxic if swallowed or in contact with skin. | Skull and Crossbones | [7] |

| Benzoylacetonitrile | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Exclamation Mark | [6] |

| Acetonitrile | Highly flammable. Harmful if swallowed, in contact with skin, or inhaled. Causes serious eye irritation. | Flame, Exclamation Mark | [8] |

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents[5].

Conclusion and Future Outlook

This compound is a well-defined chemical entity with significant, albeit largely untapped, potential in synthetic and medicinal chemistry. Its structure is a strategic combination of a reactive β-ketonitrile core and a lipophilic 4-n-propylphenyl group. While experimental data on its properties and reactivity is limited, its synthesis is straightforward via established chemical principles like the Claisen condensation.

The true promise of this molecule lies in its utility as a versatile building block. Researchers can leverage its reactivity to construct diverse libraries of heterocyclic compounds for high-throughput screening in drug discovery programs. Future research should focus on:

-

The full experimental characterization of its physical and chemical properties.

-

Exploration of its reactivity with a broader range of reagents to synthesize novel chemical entities.

-

Preliminary biological screening of the parent compound and its derivatives to identify potential therapeutic areas of interest.

By providing this foundational guide, we hope to enable researchers and scientists to effectively utilize this compound in their pursuit of novel chemical matter and future therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12780019, 4-Propylbenzonitrile. Retrieved from [Link]

-

Unigel. (2021). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Retrieved from [Link]

-

Moss, G. P., et al. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64799, Benzoylacetonitrile. Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

Joudeh, N., & Linke, D. (2022). Nanoparticles: Properties, Applications and Toxicities. Arabian Journal of Chemistry, 12, 908–931. Retrieved from [Link]

-

Cennamo, M., et al. (2022). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. MDPI. Retrieved from [Link]

-

Rosen, Y., & El-Sayed, M. (2017). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. PMC. Retrieved from [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 5. 199102-69-7|this compound|BLD Pharm [bldpharm.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. unigel.com.br [unigel.com.br]

Synthesis of 4-n-Propylbenzoylacetonitrile starting materials

An In-depth Technical Guide to the Synthesis of 4-n-Propylbenzoylacetonitrile Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is contingent on the efficient preparation of key precursors. This technical guide provides a comprehensive exploration of the primary synthetic routes to this compound, with a detailed focus on the preparation of the necessary starting materials. We will dissect two major pathways: the classical Claisen condensation and a modern palladium-catalyzed carbonylation approach. Each section will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights based on established chemical literature.

Introduction

The β-ketonitrile moiety is a versatile functional group in organic synthesis, serving as a precursor to a wide array of heterocyclic compounds and other complex molecules. This compound, in particular, has garnered interest due to the lipophilic n-propyl group on the phenyl ring, which can significantly influence the pharmacological and material properties of its derivatives. The efficient and scalable synthesis of this compound is therefore of considerable importance. This guide will provide a detailed roadmap for its synthesis, starting from fundamental commodity chemicals.

Part 1: Synthesis of the Foundational Precursor: n-Propylbenzene

The journey to this compound begins with the synthesis of its foundational aromatic precursor, n-propylbenzene. A common and reliable method to achieve this is through a two-step sequence involving Friedel-Crafts acylation of benzene followed by a Wolff-Kishner reduction. This approach is favored over direct Friedel-Crafts alkylation with a propyl halide, which is prone to carbocation rearrangement, leading to the formation of isopropylbenzene as a significant byproduct.

Step 1.1: Friedel-Crafts Acylation of Benzene with Propionyl Chloride

The Friedel-Crafts acylation introduces the propyl acyl group onto the benzene ring. The use of an acylium ion as the electrophile circumvents the issue of carbocation rearrangement.

Reaction Scheme: Benzene + Propionyl Chloride --(AlCl₃)--> Propiophenone + HCl

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a potent Lewis acid that coordinates with the chlorine atom of propionyl chloride, facilitating the formation of the highly electrophilic acylium ion.

-

Solvent: While benzene can act as both reactant and solvent, an inert solvent like dichloromethane or carbon disulfide can be used to control the reaction temperature and concentration.

Step 1.2: Wolff-Kishner Reduction of Propiophenone

The Wolff-Kishner reduction is a robust method for the deoxygenation of the carbonyl group of aldehydes and ketones to the corresponding methylene group under basic conditions.

Reaction Scheme: Propiophenone + H₂NNH₂ --(KOH, heat)--> n-Propylbenzene + N₂ + H₂O

Causality Behind Experimental Choices:

-

Hydrazine (H₂NNH₂): Hydrazine reacts with the carbonyl group to form a hydrazone intermediate.

-

Strong Base (KOH): The strong base is crucial for the deprotonation steps in the mechanism, leading to the eventual elimination of dinitrogen gas and the formation of the alkane.

-

High-Boiling Solvent: A high-boiling solvent such as diethylene glycol or dimethyl sulfoxide is typically used to achieve the high temperatures required for the reaction to proceed to completion.

Part 2: The Classical Pathway: Claisen Condensation

The Claisen condensation is a time-honored and effective method for the formation of β-keto esters and, in this case, a β-ketonitrile.[1][2] This route hinges on the synthesis of an appropriate ester precursor, ethyl 4-n-propylbenzoate.

Step 2.1: Synthesis of 4-n-Propylbenzoic Acid

The first step in this pathway is the oxidation of the benzylic position of n-propylbenzene to a carboxylic acid. However, a more controlled approach often involves the Friedel-Crafts acylation of n-propylbenzene to form 4-n-propylacetophenone, followed by a haloform reaction.

Reaction Scheme (via Haloform Reaction):

-

n-Propylbenzene + Acetyl Chloride --(AlCl₃)--> 4-n-Propylacetophenone

-

4-n-Propylacetophenone + Br₂ + NaOH --> 4-n-Propylbenzoic Acid + CHBr₃

Experimental Protocol: Synthesis of 4-n-propylbenzoic acid from 4-n-propylacetophenone [3]

-

Prepare a solution of sodium hypobromite by dissolving bromine (1.0 mole) in a solution of sodium hydroxide (3.5 mole) in 700 mL of water at 0°C.

-

To a well-stirred solution of 4-n-propylacetophenone (0.2 mole) in 500 mL of dioxane, add the sodium hypobromite solution.

-

Maintain the reaction temperature between 35-45°C during the addition and for 15 minutes thereafter.

-

Quench the excess sodium hypobromite by adding a solution of sodium metabisulfite.

-

Add 3.5 L of water and remove the bromoform by distillation.

-

Cool the remaining solution and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from an ethanol/water mixture to obtain 4-n-propylbenzoic acid.

Step 2.2: Synthesis of Ethyl 4-n-Propylbenzoate

The carboxylic acid is then converted to its corresponding ethyl ester via Fischer esterification.

Reaction Scheme: 4-n-Propylbenzoic Acid + Ethanol --(H₂SO₄, heat)--> Ethyl 4-n-Propylbenzoate + H₂O

Experimental Protocol: Fischer Esterification of 4-n-Propylbenzoic Acid [4][5]

-

In a round-bottom flask, dissolve 4-n-propylbenzoic acid (1.0 mole) in an excess of absolute ethanol (e.g., 3-4 moles).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mole).

-

Heat the mixture to reflux for 3-4 hours.

-

After cooling, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl 4-n-propylbenzoate.

Step 2.3: Claisen Condensation to Yield this compound

The final step in this classical route is the Claisen condensation of ethyl 4-n-propylbenzoate with acetonitrile in the presence of a strong base.[6]

Reaction Scheme: Ethyl 4-n-Propylbenzoate + Acetonitrile --(NaOEt)--> this compound

Experimental Protocol: Claisen Condensation [6]

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare sodium ethoxide by dissolving sodium metal (1.0 mole) in absolute ethanol (200 mL).

-

While the sodium ethoxide solution is refluxing with stirring, add a mixture of ethyl 4-n-propylbenzoate (0.8 moles) and acetonitrile (1.0 mole) dropwise over 1 hour.

-

Continue refluxing the mixture for an additional 3 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

-

Acidify the aqueous layer with cold 10% hydrochloric acid to precipitate the crude this compound.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Part 3: A Modern Approach: Palladium-Catalyzed Carbonylation

Modern organometallic chemistry offers a more convergent and often more efficient route to benzoylacetonitriles. A notable example is the palladium-catalyzed three-component reaction involving an aryl iodide, a nitrile source, and a carbon monoxide source.

Step 3.1: Synthesis of 4-n-Propyliodobenzene

The key precursor for this modern approach is 4-n-propyliodobenzene. This can be synthesized from n-propylbenzene via electrophilic iodination.

Reaction Scheme: n-Propylbenzene + I₂ --(HNO₃/H₂SO₄)--> 4-n-Propyliodobenzene

Causality Behind Experimental Choices:

-

Iodine (I₂): The source of iodine for the electrophilic substitution.

-

Oxidizing Agent (e.g., Nitric Acid/Sulfuric Acid): An oxidizing agent is required to generate a more potent electrophilic iodine species (e.g., I⁺) in situ.

Step 3.2: Palladium-Catalyzed Carbonylative Synthesis

This one-pot reaction combines the aryl iodide, a cyanide source (trimethylsilylacetonitrile), and carbon monoxide in the presence of a palladium catalyst to directly form the β-ketonitrile.

Reaction Scheme: 4-n-Propyliodobenzene + (CH₃)₃SiCH₂CN + CO --(Pd Catalyst)--> this compound

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is central to the catalytic cycle, which involves oxidative addition, CO insertion, and reductive elimination steps.

-

Trimethylsilylacetonitrile: This serves as a convenient and less hazardous source of the acetonitrile anion equivalent.

-

Carbon Monoxide (CO): Provides the carbonyl group in the final product.

Data Presentation

| Synthesis Route | Key Starting Materials | Key Intermediates | Reagents & Conditions | Typical Yields |

| Claisen Condensation | Benzene, Propionic Acid, Acetonitrile | n-Propylbenzene, 4-n-Propylbenzoic Acid, Ethyl 4-n-Propylbenzoate | AlCl₃, H₂NNH₂, KOH, NaOH/Br₂, H₂SO₄, NaOEt | Moderate to Good |

| Palladium-Catalyzed Carbonylation | n-Propylbenzene, Iodine, Trimethylsilylacetonitrile, CO | 4-n-Propyliodobenzene | HNO₃/H₂SO₄, Pd Catalyst | Good to Excellent |

Visualization of Synthetic Pathways

Classical Claisen Condensation Pathway

Caption: Workflow for the modern synthesis of this compound.

Conclusion

The synthesis of this compound can be approached through both classical and modern synthetic methodologies. The traditional Claisen condensation route, while multi-stepped, utilizes well-established and robust reactions. The modern palladium-catalyzed carbonylation offers a more convergent and potentially higher-yielding alternative, reflecting the advances in organometallic chemistry. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials and specialized equipment, desired scale, and economic considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of Step B1: The production of 4-n-propylbenzoic acid. Retrieved from [Link]

-

ChemBK. (n.d.). P-PROPYLIODOBENZENE. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How would you synthesize the 4-propylbenzoic acid starting from benzene?. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of n-propyl benzoate. Retrieved from [Link]

-

Six Chongqing Chemdad Co., Ltd. (n.d.). 4-Propylbenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-PROPYLBENZENE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for α-Formylation of Esters Utilizing Ti-Claisen Condensation. Retrieved from [Link]

-

YouTube. (2021, April 30). the synthesis of n propyl benzoate. Retrieved from [Link]

-

MDPI. (n.d.). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-ethyl-2,3-dimethyl-6-propylbenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

- Google Patents. (n.d.). CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method.

-

Organic Syntheses. (n.d.). ETHYL ETHOXALYLPROPIONATE. Retrieved from [Link]

-

PubMed. (2002). Palladium-catalyzed synthesis of trans-4-(N,N-bis(2-pyridyl)amino)stilbene. A new intrinsic fluoroionophore for transition metal ions. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of n-propylbenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for 2-Phenylbutyronitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Retrieved from [Link]

-

ResearchGate. (2002). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ACETOACETONITRILE, 2-(p-CHLOROPHENYL)-4-PHENYL-. Retrieved from [Link]

Sources

- 1. CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method - Google Patents [patents.google.com]

- 2. preparation method of n-propylbenzene and its application in organic synthesis_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 3. prepchem.com [prepchem.com]

- 4. ETHYL 4-ACETYLBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Spectroscopic Data of 4-n-Propylbenzoylacetonitrile

This guide provides a detailed analysis of the spectroscopic data for 4-n-propylbenzoylacetonitrile, a compound of interest in chemical research and drug discovery. In the absence of readily available experimental spectra in public databases, this document leverages high-fidelity predictive models to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, rooted in established spectroscopic principles and validated by data from analogous structures, offers a robust framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a propyl-substituted aromatic ring, a ketone, and a nitrile. Each of these moieties contributes distinct signals in their respective spectroscopic analyses, allowing for a comprehensive structural elucidation.

The systematic IUPAC name for this compound is 3-oxo-3-(4-propylphenyl)propanenitrile. Its structure is as follows:

Caption: Molecular structure of this compound.

The following sections will delve into the predicted mass spectrum, infrared spectrum, and nuclear magnetic resonance spectra, providing a detailed interpretation of the key features that confirm this structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a small organic molecule like this compound would involve Electron Ionization (EI).

-

Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+•).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Data

| Fragment Ion | Predicted m/z | Interpretation |

| [C₁₂H₁₃NO]⁺• | 187.10 | Molecular Ion (M⁺•) |

| [C₁₁H₁₃O]⁺ | 161.10 | Loss of CN radical |

| [C₉H₁₁]⁺ | 119.09 | Propylbenzene cation |

| [C₇H₇O]⁺ | 107.05 | Benzoyl cation |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Interpretation of the Mass Spectrum

The predicted electron ionization mass spectrum of this compound would exhibit a molecular ion peak at an m/z of 187.10, corresponding to the molecular weight of the compound.

Key fragmentation pathways are anticipated to be:

-

Loss of a CN radical: A significant fragment at m/z 161 would arise from the loss of the nitrile group.

-

Formation of the propylbenzoyl cation: Cleavage of the bond between the carbonyl carbon and the methylene group would result in a propylbenzoyl cation.

-

Formation of the propylbenzene cation: A prominent peak at m/z 119 is expected, corresponding to the stable propylbenzene cation, formed by cleavage of the bond between the phenyl ring and the carbonyl group.

-

Formation of the benzoyl cation: A fragment at m/z 107, corresponding to the benzoyl cation, would also be expected.

-

Formation of the phenyl cation: A peak at m/z 77 would indicate the presence of the phenyl cation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and convenient method for acquiring the IR spectrum of a solid or liquid sample.

-

Sample Preparation: A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At each reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~2960, ~2870 | Medium | C-H stretch | Alkyl (propyl) |

| ~2250 | Medium, Sharp | C≡N stretch | Nitrile |

| ~1685 | Strong | C=O stretch | Ketone |

| ~1600, ~1460 | Medium | C=C stretch | Aromatic Ring |

| ~830 | Strong | C-H bend | p-disubstituted aromatic |

Interpretation of the Infrared Spectrum

The predicted IR spectrum of this compound would display several characteristic absorption bands that confirm its structure:

-

Aromatic C-H Stretch: A band around 3050 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic ring.

-

Alkyl C-H Stretch: Absorptions around 2960 cm⁻¹ and 2870 cm⁻¹ are due to the C-H stretching of the n-propyl group.

-

Nitrile Stretch: A sharp, medium-intensity peak at approximately 2250 cm⁻¹ is a clear indicator of the C≡N triple bond of the nitrile functional group.[1]

-

Ketone Stretch: A strong absorption band around 1685 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone. The conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic ketone.

-

Aromatic C=C Stretch: Medium-intensity bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.

-

Aromatic C-H Bend: A strong band around 830 cm⁻¹ suggests a 1,4- (or para-) disubstituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid signals from the solvent's protons. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb and re-emit this energy, and the resulting signals are detected.

-

Spectrum Generation: A Fourier transform is applied to the detected signal to produce the NMR spectrum, which plots signal intensity versus chemical shift (in parts per million, ppm).

Predicted ¹H NMR Spectrum

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.30 | Doublet | 2H | Aromatic (meta to C=O) |

| ~4.00 | Singlet | 2H | -CH₂-CN |

| ~2.65 | Triplet | 2H | Ar-CH₂-CH₂-CH₃ |

| ~1.65 | Sextet | 2H | Ar-CH₂-CH₂-CH₃ |

| ~0.95 | Triplet | 3H | Ar-CH₂-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of information for the structural confirmation of this compound:

-

Aromatic Protons: The two doublets at approximately 7.90 and 7.30 ppm, each integrating to two protons, are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at ~7.90 ppm is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.

-

Methylene Protons adjacent to the Nitrile: The singlet at ~4.00 ppm, integrating to two protons, is assigned to the methylene group situated between the carbonyl and nitrile groups. The strong deshielding effect of these two electron-withdrawing groups results in its downfield chemical shift.

-

Propyl Group Protons: The signals for the n-propyl group appear in the upfield region. The triplet at ~2.65 ppm corresponds to the methylene group directly attached to the aromatic ring. The sextet at ~1.65 ppm is assigned to the middle methylene group, and the triplet at ~0.95 ppm represents the terminal methyl group. The splitting patterns (triplet, sextet, triplet) are consistent with the coupling of adjacent protons in the propyl chain.

Predicted ¹³C NMR Spectrum

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (Ketone) |

| ~148.0 | Aromatic (C-propyl) |

| ~134.0 | Aromatic (C-C=O) |

| ~129.0 | Aromatic (CH, meta to C=O) |

| ~128.5 | Aromatic (CH, ortho to C=O) |

| ~116.0 | C≡N (Nitrile) |

| ~38.0 | Ar-CH₂-CH₂-CH₃ |

| ~30.0 | -CH₂-CN |

| ~24.0 | Ar-CH₂-CH₂-CH₃ |

| ~13.5 | Ar-CH₂-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum corroborates the structure with ten distinct carbon signals:

-

Carbonyl Carbon: The signal at ~195.0 ppm is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons: Four signals are expected in the aromatic region (120-150 ppm). The two quaternary carbons (attached to the propyl and carbonyl groups) will have distinct chemical shifts, as will the two types of protonated aromatic carbons.

-

Nitrile Carbon: The carbon of the nitrile group is expected to appear around 116.0 ppm.

-

Methylene Carbon adjacent to Nitrile: The signal for the -CH₂-CN carbon is predicted to be around 30.0 ppm.

-

Propyl Group Carbons: The three carbons of the n-propyl group will have distinct signals in the aliphatic region, with the carbon attached to the aromatic ring being the most downfield (~38.0 ppm).

Integrated Spectroscopic Analysis Workflow

The synergy of MS, IR, and NMR spectroscopy provides a self-validating system for structural elucidation. The workflow for analyzing an unknown sample suspected to be this compound is outlined below.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has presented a comprehensive set of predicted spectroscopic data for this compound. The detailed analysis of the predicted MS, IR, and NMR spectra provides a robust and self-consistent characterization of the molecule's structure. The interpretation of the key spectral features, including the characteristic signals for the propyl group, the p-substituted benzoyl moiety, and the acetonitrile functional group, aligns perfectly with the proposed structure. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds.

References

-

NMRDB.org. (n.d.). NMR Predict. Retrieved January 14, 2026, from [Link][2][3]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 14, 2026, from [Link][4]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved January 14, 2026, from [Link][5]

-

ChemInfo. (n.d.). IR Spectra Predicting Tools. Retrieved January 14, 2026, from [Link][6]

-

Mestrelab. (n.d.). Mnova NMRPredict. Retrieved January 14, 2026, from [Link][7]

-

ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved January 14, 2026, from [Link][8]

-

NMRium. (n.d.). Predict. Retrieved January 14, 2026, from [Link][9]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved January 14, 2026, from [Link][10]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved January 14, 2026, from [Link][11]

-

Galaxy Training. (2024, October 1). Metabolomics / Predicting EI+ mass spectra with QCxMS / Hands-on. Retrieved January 14, 2026, from [Link][12]

-

ISIC-EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved January 14, 2026, from [Link][13]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved January 14, 2026, from [Link][14]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link][15]

-

Master Organic Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved January 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 14, 2026, from [Link][16]

Sources

- 1. UWPR [proteomicsresource.washington.edu]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. PROSPRE [prospre.ca]

- 5. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 6. youtube.com [youtube.com]

- 7. Download NMR Predict - Mestrelab [mestrelab.com]

- 8. researchgate.net [researchgate.net]

- 9. app.nmrium.com [app.nmrium.com]

- 10. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 11. acdlabs.com [acdlabs.com]

- 12. Hands-on: Predicting EI+ mass spectra with QCxMS / Predicting EI+ mass spectra with QCxMS / Metabolomics [training.galaxyproject.org]

- 13. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

Reactivity profile of the nitrile group in 4-n-Propylbenzoylacetonitrile

An In-Depth Technical Guide to the Reactivity Profile of 4-n-Propylbenzoylacetonitrile

Introduction

This compound is a bifunctional organic molecule that serves as a versatile scaffold in synthetic chemistry. Its structure, featuring a nitrile group positioned alpha (α) to a benzoyl carbonyl group, creates a unique electronic environment that dictates a rich and varied reactivity profile. The convergence of two powerful electron-withdrawing groups on the central methylene unit renders the α-protons highly acidic, establishing an "active methylene" center. Simultaneously, the nitrile group itself presents an electrophilic carbon atom, susceptible to a range of nucleophilic additions and transformations.

This guide provides an in-depth exploration of the molecule's chemical behavior, moving beyond a simple catalog of reactions. We will dissect the underlying electronic and steric factors that govern its reactivity, presenting a cohesive narrative that explains the causality behind experimental choices and protocols. The discussion is segmented into two primary areas of reactivity: transformations centered on the active methylene group and those directly involving the nitrile functionality. By understanding this duality, researchers can strategically harness this compound as a potent building block for the synthesis of complex heterocyclic systems, pharmaceutical intermediates, and novel chemical entities.

Section 1: Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its molecular structure. The key features are the benzoyl group, the nitrile group, and the intervening methylene bridge.

-

Electron-Withdrawing Effects: Both the carbonyl (C=O) of the benzoyl group and the cyano (C≡N) group are potent electron-withdrawing groups via induction and resonance. This polarization creates a significant electron deficiency on the central methylene carbon.

-

Acidity of α-Methylene Protons: The strong inductive pull from the adjacent functional groups stabilizes the conjugate base (carbanion) formed upon deprotonation of the methylene group. The negative charge is effectively delocalized onto the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, as depicted by the resonance structures below. This delocalization significantly increases the acidity of the methylene protons (pKa ≈ 10-12 in DMSO), making them readily removable by common bases.[1][2]

The formation of this stabilized carbanion is the cornerstone of the molecule's utility in carbon-carbon bond-forming reactions.

Section 2: Nucleophilic Reactivity at the Active Methylene Center

The pronounced acidity of the methylene protons makes this position the primary site for reactions involving bases. The resulting carbanion is a soft nucleophile, readily participating in alkylation and condensation reactions.

Base-Mediated α-Alkylation

The introduction of alkyl substituents at the α-position is a foundational strategy for building molecular complexity. This is typically achieved via an S_N2 reaction between the carbanion of this compound and an alkyl halide. A "borrowing hydrogen" methodology, where an alcohol serves as the alkylating agent, offers a more sustainable alternative.[3]

Causality of Experimental Design: The choice of base is critical. Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are preferred to ensure complete deprotonation without competing nucleophilic attack on the nitrile or carbonyl groups.[4] Aprotic solvents such as toluene or THF are used to prevent protonation of the highly reactive carbanion intermediate.

Experimental Protocol: α-Alkylation with Benzyl Alcohol (Borrowing Hydrogen Method) [4][5]

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).

-

Add dry toluene (approx. 0.1 M concentration relative to the nitrile).

-

Add benzyl alcohol (3.0 equiv) and potassium tert-butoxide (KOtBu) (0.8 equiv).

-

Seal the flask and heat the mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 3-12 hours).

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-benzylated product.

| Alkylating Agent | Base | Conditions | Typical Yield | Reference |

| Benzyl Alcohol | KOtBu | Toluene, 120 °C, 3h | High | [4] |

| Benzyl Bromide | NaH | THF, rt, 4h | Good-High | [3] |

| Methyl Iodide | K₂CO₃ | Acetone, reflux, 6h | Moderate-Good | General Method |

Knoevenagel Condensation

The active methylene group readily condenses with non-enolizable aldehydes and ketones in the presence of a catalytic amount of a weak base (e.g., piperidine, ammonia). The reaction proceeds via nucleophilic addition of the carbanion to the carbonyl, followed by dehydration to yield a new, conjugated α,β-unsaturated system.[6] This reaction is a cornerstone of C-C bond formation and is widely used in the synthesis of pharmaceutical agents and other functional materials.

Section 3: Transformations of the Nitrile Group

While the active methylene protons often dominate the reactivity in basic media, the nitrile group itself is a versatile functional handle that can undergo hydrolysis, reduction, and addition of organometallics.

Hydrolysis: Accessing Amides and Carboxylic Acids

The carbon-nitrogen triple bond can be hydrolyzed under either acidic or basic conditions to yield a primary amide and, upon further reaction, a carboxylic acid.[7]

Mechanistic Insight: In acidic conditions, the nitrile nitrogen is first protonated, which strongly activates the carbon atom toward nucleophilic attack by a weak nucleophile like water.[8] The reaction proceeds through an imidic acid intermediate, which tautomerizes to the more stable amide. Prolonged heating in strong acid will then hydrolyze the amide to the corresponding carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in a 1:1 mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux (approx. 100-110 °C) with stirring for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify by recrystallization or column chromatography to yield 3-oxo-3-(4-propylphenyl)propanoic acid. Note: β-keto acids can be susceptible to decarboxylation upon heating.

Reduction: Synthesizing Amines and Aldehydes

The nitrile group can be fully or partially reduced depending on the choice of reducing agent.

-

Reduction to Primary Amines: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), reduce the nitrile to a primary amine.[9] The reaction proceeds via two successive additions of a hydride ion (H⁻). It is important to note that LiAlH₄ will also reduce the ketone functionality to a secondary alcohol, leading to the corresponding amino alcohol.[10]

-

Reduction to Aldehydes: A less reactive hydride reagent, diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile.[7] By using one equivalent of DIBAL-H at low temperatures (e.g., -78 °C), the reaction can be stopped at the imine stage. Subsequent aqueous workup hydrolyzes the imine to an aldehyde.[11] This method is crucial for converting the nitrile into a carbonyl group without over-reduction.

Addition of Organometallic Reagents

Grignard (R-MgX) and organolithium (R-Li) reagents act as powerful carbon nucleophiles, attacking the electrophilic carbon of the nitrile. The initial addition forms a stable magnesium or lithium imine salt. This salt is resistant to a second addition. Upon acidic aqueous workup, the imine intermediate is readily hydrolyzed to a ketone.[10] This transformation provides an excellent method for converting the nitrile group into a new ketone, effectively creating a 1,3-diketone scaffold.

Section 4: Chemoselective Transformations

The presence of two reactive functional groups (ketone and nitrile) presents both a challenge and an opportunity for chemoselective synthesis.

Selective Reduction of the Ketone

While strong hydrides reduce both functional groups, certain reagents can selectively target the ketone. Biocatalysis offers a remarkably selective approach. The use of baker's yeast (Saccharomyces cerevisiae) in an aqueous medium at low temperatures (4 °C) can achieve the exclusive reduction of the ketone to a secondary alcohol, leaving the nitrile group intact.[12][13] Lowering the temperature is critical to deactivate enzymes that catalyze a competing alkylation side reaction.[12]

Experimental Protocol: Baker's Yeast Reduction of the Ketone [13]

-

Suspend baker's yeast (e.g., 50 g) in water (450 mL) in a large flask and cool the suspension to 4 °C in an ice bath.

-

Add this compound (approx. 5 mmol) to the pre-cooled, stirred suspension.

-

Maintain the temperature at 4 °C and continue stirring for 7 days.

-

Extract the mixture exhaustively with ethyl acetate (e.g., 5 x 150 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by flash chromatography to yield the corresponding α-cyano alcohol.

Conclusion

This compound exhibits a sophisticated reactivity profile governed by the interplay between its active methylene center and its electrophilic nitrile group. The acidic α-protons provide a handle for a host of C-C bond-forming reactions, including alkylations and condensations, which are fundamental operations in medicinal and materials chemistry. Concurrently, the nitrile group serves as a synthetic linchpin, capable of being transformed into primary amines, aldehydes, amides, and carboxylic acids through well-established reduction and hydrolysis protocols. Furthermore, its reaction with organometallic reagents opens a pathway to complex diketone structures. The ability to perform chemoselective operations, such as the biocatalytic reduction of the ketone, underscores the molecule's value in intricate synthetic sequences. A thorough understanding of this dual reactivity empowers chemists to strategically employ this compound as a powerful and adaptable intermediate in the pursuit of complex molecular targets.

References

-

Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]

-

Grokipedia. (2026). Thorpe reaction. Grokipedia. [Link]

-

chemeurope.com. Thorpe reaction. chemeurope.com. [Link]

-

St-Denis, J. F., et al. (2016). Chemoselective Reduction of α‑Cyano Carbonyl Compounds: Application to the Preparation of Heterocycles. Organic Letters. [Link]

-

Buchler GmbH. Thorpe-Ziegler reaction. Buchler GmbH. [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1–203. [Link]

-

de Varenes, A. S., et al. (1999). Chemo- and Stereoselective Reduction of an α-Cyanoketone by Bakers' Yeast at Low Temperature. Organic Letters, 1(12), 1879–1880. [Link]

-

St-Denis, J. F., et al. (2016). Chemoselective Reduction of α-Cyano Carbonyl Compounds: Application to the Preparation of Heterocycles. Organic Letters, 18(24), 6388–6391. [Link]

-

SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. SciSpace. [Link]

-

American Chemical Society. (1999). Chemo- and Stereoselective Reduction of an r-Cyanoketone by Bakers' Yeast at Low Temperature. ACS Publications. [Link]

-

ResearchGate. (n.d.). α-Alkylation of phenylacetonitrile with benzyl alcohol: Testing of cobalt catalysts. ResearchGate. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]

-

Danopoulou, M., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Chemistry Portal. [Link]

-

Beltrame, P., et al. (1978). Kinetics of addition and cycloaddition of phenylacetylene to benzonitrile N-oxides. Competitive concerted and stepwise mechanisms. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts. [Link]

-

Mandal, M., & Jana, U. (2017). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. ChemistrySelect, 2(29), 9355-9359. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]

-

OpenStax. (2023). Chemistry of Nitriles. OpenStax. [Link]

-

Scribd. (n.d.). Active Methylene Compounds and Named Reactions-1. Scribd. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. Organic Chemistry Portal. [Link]

-

YouTube. (2012). Organic Chemistry : Reactions of Active Methylene Group - Tutorial. YouTube. [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17. [Link]

-

KPU Pressbooks. (n.d.). Reactions of Nitriles. Organic Chemistry II. [Link]

-

Princeton University. (2015). Taking a Cue From Nature: Turning Alcohols Into Alkylating Agents. Princeton University Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2025). Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Review Report on Active Methylene group in Malononitrile. Asian Journal of Research in Chemistry. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. scribd.com [scribd.com]

- 3. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Solubility of 4-n-Propylbenzoylacetonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 4-n-Propylbenzoylacetonitrile in Organic Solvents

**Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Intended for researchers, chemists, and drug development professionals, this document navigates the theoretical principles governing its solubility, outlines a robust experimental protocol for quantitative determination, and discusses the implications for laboratory and industrial applications. While extensive quantitative data for this specific compound is not widely published, this guide synthesizes foundational chemical principles and established methodologies to empower scientists to accurately measure and predict its behavior in various organic solvents.

Introduction: The Significance of Solubility

This compound is a keto-nitrile compound that serves as a versatile intermediate in organic synthesis. Its utility in the creation of more complex molecules, particularly in pharmaceutical and materials science research, is significant. The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its handling and application. Understanding solubility is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal collision and reaction rates.

-

Purification Processes: Designing effective recrystallization and chromatography protocols requires careful solvent selection based on differential solubility at various temperatures.

-

Formulation Development: In pharmaceutical applications, controlling the solubility is essential for achieving desired bioavailability and delivery characteristics.

-

Process Safety and Efficiency: Proper solvent choice impacts process volume, efficiency, and waste generation.

This guide provides the foundational knowledge and practical methodologies required to master the solubility aspects of this compound.

Physicochemical Profile of this compound

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound (C₁₂H₁₃NO) possesses a unique combination of polar and nonpolar functionalities that define its interactions with different solvents.

-

Molecular Formula: C₁₂H₁₃NO

-

Molecular Weight: 187.24 g/mol

-

Chemical Structure: (Note: An illustrative image would be placed here in a final document; for this text-based format, the structure is described below.) The molecule consists of a central benzoylacetonitrile core with an n-propyl group substituted at the para (4) position of the benzene ring.

Key Structural Features:

-

Nonpolar Regions: The benzene ring and the three-carbon n-propyl chain (-CH₂CH₂CH₃) are hydrophobic. These regions contribute to its solubility in nonpolar or weakly polar solvents.

-

Polar Regions: The molecule contains two key polar functional groups:

-

A ketone (carbonyl, C=O) group.

-

A nitrile (cyano, C≡N) group. These groups are capable of dipole-dipole interactions and can act as hydrogen bond acceptors, promoting solubility in polar solvents.

-

This dualistic nature—possessing both significant nonpolar surface area and distinct polar functionalities—suggests that the solubility of this compound will be highly dependent on the chosen solvent system.

Theoretical Framework: Predicting Solubility

The fundamental principle of "like dissolves like" serves as the primary guideline for predicting solubility.[1][2] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments. They can be further classified:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding. They will interact favorably with the ketone and nitrile groups of the solute.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents have strong dipoles but do not have O-H or N-H bonds. They are effective at solvating polar solutes through dipole-dipole interactions. Given the structural similarity, acetonitrile may exhibit particularly favorable solubility for nitrile-containing compounds.[3][4]

-

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They will interact favorably with the n-propyl group and the aromatic ring.

The solubility of solids in liquids is also highly influenced by temperature. For most systems, solubility is an endothermic process, meaning that solubility increases as the temperature rises.[2][5] This relationship is fundamental to the technique of recrystallization.

Predicted Solubility Profile of this compound

| Organic Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The large polar groups (ketone, nitrile) will limit solubility in a purely nonpolar solvent. |

| Toluene | Aromatic, Nonpolar | Moderate to High | The aromatic ring of toluene interacts favorably with the phenyl ring of the solute, enhancing solubility compared to aliphatic hydrocarbons. |

| Diethyl Ether | Weakly Polar | Moderate | Offers a balance of nonpolar (ethyl groups) and polar (ether oxygen) characteristics suitable for the solute's structure. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester functionality provides polarity to interact with the solute's polar groups, while the ethyl group interacts with nonpolar regions. |

| Acetone | Polar Aprotic | High | The strong dipole of the ketone solvent will effectively solvate the polar ketone and nitrile groups of the solute. |

| Acetonitrile | Polar Aprotic | High | Structural similarity ("like dissolves like") between the solvent's nitrile and the solute's nitrile group suggests strong intermolecular interactions.[3][4] |

| Ethanol | Polar Protic | Moderate to High | The hydroxyl group can act as a hydrogen bond donor to the solute's ketone and nitrile groups, but the overall polarity balance is key. |

| Methanol | Polar Protic | Moderate | More polar than ethanol; may be slightly less effective at solvating the large nonpolar regions of the molecule compared to ethanol. |

| Water | Aqueous | Very Low / Insoluble | The large hydrophobic surface area of the n-propylphenyl group will dominate, leading to poor solubility in water.[6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the isothermal shake-flask method is a robust and widely accepted technique.[5] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.1 °C

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and general lab glassware

-

Evaporating dish or pre-weighed vials for gravimetric analysis

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the incubator for at least 4 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully draw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and dispense a known volume of the filtrate into a pre-weighed, labeled vial. Record the exact mass of the collected filtrate.

-

Analysis (Gravimetric Method): Carefully evaporate the solvent from the sample vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Calculation: Once all the solvent has evaporated and the vial has returned to room temperature, weigh the vial again. The difference in mass corresponds to the mass of dissolved this compound. The solubility can then be expressed in various units (e.g., g/100 mL, mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key stages of the solubility determination process.

Caption: Workflow for isothermal shake-flask solubility determination.

Data Interpretation and Application

The quantitative data obtained from the experimental protocol can be used to build a comprehensive understanding of the solute-solvent system.

Thermodynamic Insights

By measuring solubility at several different temperatures, key thermodynamic parameters of dissolution can be calculated using the van't Hoff equation. This provides insight into whether the dissolution process is enthalpy- or entropy-driven.[4][5] Such information is invaluable for process optimization, particularly in designing crystallization procedures.

Logical Relationships in Solubility

The solubility of this compound is a multifactorial property. The diagram below illustrates the logical interplay between solute, solvent, and external conditions.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has established the critical importance of understanding the solubility of this compound for its effective use in research and development. By analyzing its distinct structural features, we can predict its behavior across a range of organic solvents based on the foundational principle of "like dissolves like." More importantly, this guide provides a detailed, robust, and reliable experimental protocol for the quantitative determination of its solubility. The data generated using this methodology will empower scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Alshehri, S., & Shakeel, F. (2020). Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. Arabian Journal of Chemistry.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- Shakeel, F., & Alshehri, S. (2020). Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. Arabian Journal of Chemistry.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Experimental Analysis and Thermodynamic Modelling of Nitroxynil Solubility in pure solvent and binary solvent. (2025, August 10). ResearchGate.

- Brown, M., et al. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. National Institutes of Health (NIH).

- An In-depth Technical Guide to the Solubility of 4-Bromophenylacetonitrile in Organic Solvents. (n.d.). Benchchem.

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. arabjchem.org [arabjchem.org]

- 4. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Specialized Building Block: A Technical Guide to 4-n-Propylbenzoylacetonitrile

An In-depth Exploration of its Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction: A Molecule of Modern Synthesis

4-n-Propylbenzoylacetonitrile, a substituted aromatic β-ketonitrile, represents a nuanced yet significant entry into the catalog of specialized organic intermediates. While not a household name in the broader chemical lexicon, its utility in the synthesis of complex heterocyclic structures marks it as a compound of interest for medicinal chemists and drug development professionals. This guide provides a comprehensive technical overview of this compound, from its logical synthesis based on foundational organic reactions to its documented role as a precursor in the development of therapeutic agents. Unlike compounds with a rich, century-spanning history, the story of this compound appears to be one of modern necessity, its existence and application driven by the ever-present demand for novel molecular scaffolds in pharmaceutical research.

Conceptual Synthesis: The Claisen Condensation Approach

The synthesis of benzoylacetonitriles is classically achieved through the Claisen condensation, a robust carbon-carbon bond-forming reaction.[1][2][3] This reaction typically involves the condensation of an ester with a compound containing an acidic α-proton, such as acetonitrile, in the presence of a strong base.[1][2][3] For the synthesis of this compound, the logical precursors would be an ester of 4-n-propylbenzoic acid (e.g., ethyl 4-n-propylbenzoate) and acetonitrile.

The reaction mechanism, illustrated below, is initiated by the deprotonation of acetonitrile by a strong base, such as sodium ethoxide or sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group yields the β-ketonitrile.

Figure 1: Generalized workflow for the Claisen condensation synthesis of this compound.

Exemplary Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of benzoylacetonitrile, which can be adapted for the 4-n-propyl derivative.[4]

Materials:

-

Ethyl 4-n-propylbenzoate

-

Acetonitrile (dry)

-

Sodium ethoxide

-

Toluene (dry)

-

Hydrochloric acid (concentrated)

-

Ethyl ether

-

Water

Procedure:

-

A suspension of sodium ethoxide in dry toluene is prepared in a reaction vessel equipped with a mechanical stirrer and under a nitrogen atmosphere.

-

Ethyl 4-n-propylbenzoate and dry acetonitrile are added to the suspension.

-

The mixture is heated to reflux (approximately 105-110 °C) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature, and water is added to dissolve the resulting sodium salt of the product.

-

The aqueous layer is separated and washed with ethyl ether to remove any unreacted ester.

-

The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 5-6, leading to the precipitation of the crude this compound.

-

The solid product is collected by suction filtration, washed with water, and air-dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Physicochemical and Spectroscopic Data

While a comprehensive, publicly available dataset for this compound is not as extensive as for more common reagents, its key properties can be inferred from its structure and from supplier information.

| Property | Value | Source |

| CAS Number | 199102-69-7 | [5][6][] |

| Molecular Formula | C₁₂H₁₃NO | [5] |

| Molecular Weight | 187.24 g/mol | [5] |

| Appearance | Expected to be a solid at room temp. | Inferred |

| Solubility | Soluble in organic solvents | Inferred |

Spectroscopic analysis is crucial for the characterization of this compound. Expected spectral features would include:

-

¹H NMR: Signals corresponding to the propyl group (a triplet and two multiplets), aromatic protons in the para-substituted pattern, and a singlet for the methylene protons adjacent to the carbonyl and nitrile groups.

-